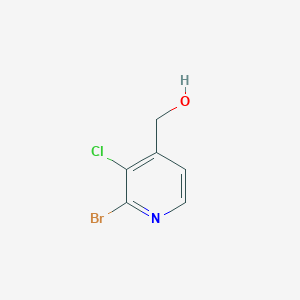

(2-Bromo-3-chloropyridin-4-yl)methanol

描述

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in organic chemistry. chemicalbook.com Its derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine), coenzymes, and alkaloids. synblock.comuni.lu The unique properties of the pyridine ring—including its basicity, water solubility, stability, and capacity for hydrogen bonding—make it a highly valuable scaffold in the synthesis of complex molecules. synblock.com

The significance of pyridine derivatives spans numerous applications:

Medicinal Chemistry : The pyridine motif is a "privileged scaffold," meaning it is frequently found in the structures of biologically active compounds and approved drugs. chemsrc.comnih.gov It can act as a bioisostere for phenyl rings or as a hydrogen bond acceptor, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. chemscene.com A significant percentage of FDA-approved nitrogen-heterocyclic drugs contain a pyridine moiety, highlighting its importance in drug design. uni.lusympharma.com These compounds exhibit a wide range of therapeutic activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties. synblock.comsympharma.com

Agrochemicals : Many commercial pesticides and herbicides are based on the pyridine framework, demonstrating its utility in crop protection and agriculture. synblock.comchemsrc.com

Materials Science and Catalysis : Pyridine derivatives are used in the creation of functional nanomaterials and serve as important ligands for organometallic complexes used in asymmetric catalysis. synblock.com

The versatility of the pyridine ring allows for its easy conversion into a multitude of functional derivatives, enabling the generation of large compound libraries for drug discovery and other research endeavors. synblock.com

Role of Halogenated Pyridines as Synthetic Intermediates

Halogenated pyridines are indispensable synthetic intermediates, acting as versatile precursors for more complex substituted pyridines. avantorsciences.com The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine ring provides crucial "handles" for a wide variety of subsequent chemical transformations. The carbon-halogen (C-Hal) bond is a key functional group that enables numerous bond-forming reactions, making halopyridines vital for diversifying chemical structures in structure-activity relationship (SAR) studies and for strategic disconnections in target-oriented synthesis. mdpi.combldpharm.comgugupharm.com

The utility of halogenated pyridines stems from their reactivity in several key classes of reactions:

Cross-Coupling Reactions : Halopyridines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution, where a halogen can be displaced by various nucleophiles like amines, alkoxides, and thiolates.

Metal-Halogen Exchange : The halogen atom can be exchanged with a metal (typically lithium or magnesium) to form an organometallic pyridine derivative. This intermediate can then react with a wide range of electrophiles to introduce new functional groups.

The regioselective synthesis of specific halopyridines is a significant challenge in synthetic chemistry due to the inherent reactivity patterns of the pyridine ring. avantorsciences.commdpi.com Developing methods to install halogens at desired positions under mild conditions remains an active area of research, as access to these building blocks is crucial for the development of new pharmaceuticals and agrochemicals. bldpharm.comgugupharm.com

Overview of (2-Bromo-3-chloropyridin-4-yl)methanol within Substituted Pyridine Frameworks

This compound is a specific example of a polysubstituted, halogenated pyridine derivative. As a synthetic intermediate, its structure is designed to offer multiple points of reactivity for the construction of more elaborate molecules.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1227584-44-2 | synblock.com |

| Molecular Formula | C₆H₅BrClNO | synblock.comuni.lu |

| Molecular Weight | 222.47 g/mol | synblock.com |

| Monoisotopic Mass | 220.9243 Da | uni.lu |

This compound features a pyridine ring substituted with three different functional groups, each contributing to its potential synthetic utility:

2-Bromo Group : The bromine atom at the 2-position is a versatile handle for chemical modification. It is particularly well-suited for participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or for undergoing metal-halogen exchange to generate a nucleophilic pyridine species.

3-Chloro Group : The chlorine atom at the 3-position provides a second site for potential functionalization. The differential reactivity between bromine and chlorine atoms can often be exploited to achieve selective, stepwise modifications of the pyridine core. For instance, the C-Br bond is typically more reactive in palladium-catalyzed couplings than the C-Cl bond, allowing for sequential reactions.

4-Methanol Group : The hydroxymethyl (-CH₂OH) group at the 4-position is a primary alcohol. This functional group can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different set of chemical transformations. Alternatively, the alcohol can be converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions or can participate in ether or ester formation.

Within the framework of substituted pyridines, this compound serves as a highly functionalized building block. Its strategic placement of two different, orthogonally reactive halogen atoms, combined with a modifiable alcohol group, makes it a potentially valuable intermediate for synthesizing complex target molecules in the pharmaceutical and agrochemical industries. While specific research detailing its direct applications is not widely published, its structure is emblematic of the complex, multi-functional intermediates designed to streamline synthetic routes to novel chemical entities.

Structure

3D Structure

属性

IUPAC Name |

(2-bromo-3-chloropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJXOVPPSNCINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227584-44-2 | |

| Record name | (2-bromo-3-chloropyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Bromo 3 Chloropyridin 4 Yl Methanol

De Novo Synthesis of Pyridine (B92270) Ring with Halogen and Hydroxymethyl Functionalities

De novo synthesis involves the construction of the pyridine ring from acyclic components. This approach is advantageous for establishing complex substitution patterns in a controlled manner from the outset.

The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Rudolf Hantzsch, is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The primary product of this reaction is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which must undergo a subsequent oxidation step to yield the aromatic pyridine ring. wikipedia.orgresearchgate.net The driving force for this aromatization is the formation of a stable aromatic system. wikipedia.org

To apply this method for the synthesis of (2-Bromo-3-chloropyridin-4-yl)methanol, halogenated precursors would be required. For instance, a halogenated β-ketoester and a suitably protected hydroxymethyl-containing aldehyde could be envisioned as starting materials. The classical Hantzsch reaction has several drawbacks, including often harsh reaction conditions and long reaction times, but modern modifications have sought to address these issues. wikipedia.org Techniques such as microwave-assisted synthesis and the use of "greener" solvents have been explored to improve reaction efficiency. wikipedia-on-ipfs.org

Table 1: Overview of Hantzsch Pyridine Synthesis Conditions

| Catalyst/Condition | Solvent | Advantage |

| Classical (Reflux) | Ethanol | Traditional, well-established method. researchgate.net |

| Microwave Irradiation | Solvent-free or various | Reduced reaction times, often improved yields. wikipedia-on-ipfs.org |

| p-Toluenesulfonic acid (PTSA) | Aqueous micelles | High yield (up to 96% in model reactions), ultrasonic irradiation. wikipedia.org |

| Ionic Liquids | Ionic Liquid | Greener alternative, room temperature conditions. wikipedia.org |

The data in this table is based on general Hantzsch synthesis and not specific to the target compound.

The Bohlmann-Rahtz pyridine synthesis provides a more direct route to aromatic pyridines, circumventing the need for an oxidation step that is characteristic of the Hantzsch method. organic-chemistry.org This reaction generates substituted pyridines in a two-step process: first, a condensation reaction between an enamine and an ethynylketone forms an aminodiene intermediate. wikipedia.org This intermediate, after heat-induced E/Z isomerization, undergoes cyclodehydration to yield a 2,3,6-trisubstituted pyridine. organic-chemistry.orgwikipedia.org

A significant drawback of the original method was the high temperature required for the final cyclodehydration step. organic-chemistry.org Modern modifications have addressed this by employing acid catalysis, which allows the reaction to proceed at significantly lower temperatures. organic-chemistry.orgrsc.org Both Brønsted and Lewis acids have been used effectively. This one-step, acid-catalyzed Bohlmann-Rahtz reaction is a more direct and expedient method for pyridine synthesis. rsc.org The synthesis of the target molecule via this route would require carefully designed, polysubstituted enamine and ethynylketone precursors containing the necessary halogen and protected hydroxymethyl functionalities.

Table 2: Catalysts for Modified Bohlmann-Rahtz Synthesis

| Catalyst | Type | Benefit |

| Acetic Acid | Brønsted Acid | Enables one-step synthesis at lower temperatures. rsc.org |

| Amberlyst 15 | Brønsted Acid (Solid) | Heterogeneous catalyst, simplifies purification. rsc.org |

| Zinc(II) bromide | Lewis Acid | Catalyzes the cyclodehydration step efficiently. rsc.org |

| Ytterbium(III) triflate | Lewis Acid | Effective catalyst for the one-step reaction. rsc.org |

| N-Iodosuccinimide | Lewis Acid | Promotes cyclodehydration under very mild, low-temperature conditions. nih.gov |

This table summarizes catalysts used in modified Bohlmann-Rahtz reactions for general pyridine synthesis.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. acsgcipr.org These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. acsgcipr.org

The synthesis of polysubstituted pyridines is a prime application for MCRs. acsgcipr.orgacs.org Beyond the Hantzsch and Bohlmann-Rahtz schemes, a variety of other MCRs exist that could be adapted to form the this compound core. These reactions often involve the condensation of components such as β-enaminones, active methylene (B1212753) compounds, and an ammonium source, sometimes catalyzed by nanoparticles or other agents. The key to applying an MCR strategy is the selection of acyclic precursors that contain the correct combination of halogens and a masked hydroxymethyl group, which would assemble into the desired pyridine ring in a single, convergent step.

Functionalization of Pre-existing Halogenated Pyridine Scaffolds

An alternative to building the pyridine ring from scratch is to start with a pre-formed pyridine ring and introduce the required substituents through a series of functionalization reactions. This approach is often employed in late-stage functionalization, where a common pyridine intermediate is diversified.

Introducing halogens onto a pyridine ring with high regioselectivity is a significant chemical challenge. The pyridine ring is electron-deficient, making it resistant to standard electrophilic aromatic substitution (EAS) reactions, which often require harsh conditions like high temperatures and strong acids. chemrxiv.orgnih.gov Such conditions can lead to a lack of selectivity and the formation of regioisomeric mixtures. chemrxiv.org Consequently, numerous specialized methods have been developed to achieve site-specific halogenation.

For a molecule like this compound, one might start with a precursor such as (3-chloropyridin-4-yl)methanol (B1354690) and seek a method to selectively introduce a bromine atom at the C-2 position. Strategies often rely on altering the electronic properties of the ring or using directed metalation.

Direct C-H halogenation is a powerful tool that avoids the need for pre-functionalized starting materials. Several modern methods have been developed to overcome the inherent low reactivity of the pyridine C-H bonds.

Halogenation of Pyridine N-Oxides: Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. This strategy can be used to facilitate 2-selective halogenation. nih.gov

Metalation-Halogenation Sequences: Directed ortho-metalation (DoM) involves using a directing group on the pyridine ring to guide a strong base to deprotonate a specific adjacent C-H bond. The resulting organometallic intermediate can then be trapped with an electrophilic halogen source (e.g., Br₂ or C₂Cl₆).

Zincke Imine Intermediates: A novel strategy for achieving 3-selective halogenation involves the temporary transformation of the pyridine ring into a reactive Zincke imine intermediate. This is accomplished through a ring-opening, halogenation, and ring-closing sequence that allows for highly regioselective halogenation under mild conditions with reagents like N-halosuccinimides. chemrxiv.org

Transition-Metal-Free Halogenation: Methods using inexpensive and readily available halogen sources like sodium chlorite (B76162) (NaClO₂) and sodium bromite (B1237846) (NaBrO₂) have been developed for the regioselective C-3 halogenation of certain pyridine-fused heterocycles, such as imidazo[1,2-a]pyridines. nih.govrsc.org These reactions proceed without a transition-metal catalyst, offering a more environmentally friendly approach. nih.govrsc.org

Table 3: Comparison of Selected Pyridine C-H Halogenation Methods

| Method | Position Selectivity | Reagents | Key Feature |

| Pyridine N-Oxide | 2- or 4-position | e.g., PHal₃, P(O)Hal₃ | Activation of the pyridine ring for electrophilic attack. nih.gov |

| Zincke Imine Intermediate | 3-position | N-halosuccinimides | Temporary ring-opening allows for mild, selective halogenation. chemrxiv.org |

| Phosphine (B1218219) Reagents | 4-position | Designed phosphines, LiCl/LiBr/LiI | Forms a phosphonium (B103445) salt at C4, which is then displaced by a halide. nih.govresearchgate.net |

| Metal-Free (Imidazopyridines) | 3-position | NaClO₂ or NaBrO₂, AcOH | Uses inexpensive halogen sources without transition metals. nih.govrsc.org |

This table provides a general overview of methods; applicability to the specific target compound may vary.

Regioselective Halogenation Approaches for Pyridines

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as Finkelstein reactions in aromatic systems, are crucial for accessing specific halogenated pyridines that may not be readily available through direct halogenation. nih.govscience.gov These reactions involve the substitution of one halogen atom for another and are influenced by factors such as the nature of the metal catalyst, the solvent, and the relative reactivity of the carbon-halogen bonds. nih.gov

For the synthesis of dihalo-pyridines like the precursor to this compound, a common strategy involves the selective replacement of one halogen with another. The reactivity of halopyridines towards nucleophilic substitution is generally highest at the 2- and 4-positions. abertay.ac.uk This principle can be exploited to introduce different halogens at specific sites. For instance, a dichloropyridine precursor could undergo a selective exchange of one chlorine atom for a bromine atom.

Metal-mediated halogen exchange has proven effective for aryl and vinyl halides. nih.gov Catalytic systems based on nickel or palladium complexes are often employed to facilitate these transformations. nih.gov The choice of catalyst and reaction conditions can be tailored to favor the desired exchange, for example, converting a more readily available chloro-substituted pyridine to its bromo-analogue. While direct halogenation of pyridine itself requires harsh conditions and often leads to a mixture of products, functional group-directed halogenation or the use of halogenating agents on activated pyridine rings can provide better regioselectivity. abertay.ac.uk

| Reaction Type | Typical Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Aromatic Finkelstein Reaction | NaI, CuI, NiBr₂, Pd complexes | Substitution of one halogen for another, often driven by solubility differences of the resulting halide salts. | nih.gov |

| Metal-Mediated Exchange | Iron(III) chloride, UV light | Can convert (hetero)aryl bromides to their chlorinated analogs. Selectivity can be substrate-dependent. | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic halide source (e.g., KBr, KCl) | Favored at the 2- and 4-positions of the pyridine ring, especially with electron-withdrawing groups present. | abertay.ac.uk |

Introduction of Hydroxymethyl Group (Carbinol Synthesis)

The introduction of a hydroxymethyl group onto a pyridine ring can be accomplished through several synthetic routes. These methods often involve the transformation of an existing functional group or the direct functionalization of the pyridine core.

The Boekelheide rearrangement is a well-established method for converting α-picoline N-oxides into hydroxymethylpyridines. wikipedia.orgacs.org The reaction was originally reported by Virgil Boekelheide in 1954 and typically involved heating the N-oxide with acetic anhydride (B1165640). wikipedia.org A significant improvement to this procedure involves the use of trifluoroacetic anhydride (TFAA), which often allows the reaction to proceed at room temperature. wikipedia.org

The mechanism of the Boekelheide rearrangement begins with the acylation of the N-oxide oxygen by the anhydride. wikipedia.orgrogue-scholar.org This is followed by deprotonation of the α-methyl group, which initiates a [3.3]-sigmatropic rearrangement to form an acyloxymethylpyridine intermediate. Subsequent hydrolysis of this intermediate yields the desired hydroxymethylpyridine. wikipedia.orgrogue-scholar.org

Reductive hydroxymethylation offers a direct method to introduce a hydroxymethyl group onto the pyridine ring. Recent advancements have demonstrated that the activation of pyridines, for instance with an electron-deficient benzyl (B1604629) group, facilitates a ruthenium-catalyzed dearomative functionalization. rsc.orgresearchgate.net In this process, paraformaldehyde can serve as both a hydride donor and an electrophile, allowing for the formation of hydroxymethylated piperidines. rsc.orgresearchgate.net

Another approach involves the iridium-catalyzed reductive hydroxymethylation of pyridinium (B92312) salts activated by electron-withdrawing heterocycles. nih.gov This method utilizes formaldehyde (B43269) as both the hydride source and the electrophile, leading to the formation of two new carbon-hydrogen bonds and one new carbon-carbon bond under relatively mild conditions. nih.gov This strategy is particularly useful for preparing functionalized piperidines. nih.gov

The hydroxymethyl group can also be introduced by the conversion of other functional groups on the pyridine ring. For instance, a carboxylic acid or ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Similarly, a formyl group (aldehyde) can be reduced to a hydroxymethyl group.

The synthesis of pyridylmethanols can also be achieved through Barbier-type reactions, where an alkyl halide reacts with a carbonyl group in the presence of a metal such as magnesium, zinc, or lithium. ijacskros.com For example, the reaction of 5-bromopyrimidine (B23866) with 4-bromo-3-fluorobenzaldehyde (B151432) in the presence of lithium powder yields (4-bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol. ijacskros.com

| Method | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Boekelheide Rearrangement | α-Picoline N-oxide | Acetic anhydride or TFAA | Hydroxymethylpyridine | wikipedia.orgacs.org |

| Reductive Hydroxymethylation | Activated Pyridine | Ru or Ir catalyst, Paraformaldehyde/Formaldehyde | Hydroxymethylated piperidine (B6355638) | rsc.orgnih.gov |

| Functional Group Conversion | Pyridine carboxylic acid/ester/aldehyde | Reducing agents (e.g., LiAlH₄, NaBH₄) | Hydroxymethylpyridine | ub.edu |

| Barbier-type Reaction | Halopyrimidine and an aldehyde | Metal (e.g., Li, Mg, Zn) | Pyridylmethanol | ijacskros.com |

Specific Approaches for Dihalo-substituted Pyridylmethanols

The synthesis of specifically substituted pyridylmethanols, such as this compound, requires a combination of regioselective halogenation and subsequent introduction of the hydroxymethyl group.

The synthesis of dihalo-substituted pyridylmethanols often begins with a readily available pyridine derivative that is then subjected to a series of functionalization steps. For instance, starting with a nitropyridine, the nitro group can be used to direct other substitutions before being reduced to an amino group, which can then be converted to a halogen via a Sandmeyer-type reaction.

A plausible synthetic route to this compound could start from a suitable chloropyridine derivative. For example, 2-chloro-4-nitropyridine (B32982) can be a starting material. google.com The nitro group at the 4-position can be displaced or converted to other functional groups. Subsequent halogenation at the 3-position, followed by the introduction of the hydroxymethyl group at the 4-position, would lead to the target molecule.

Another strategy involves the use of organometallic intermediates. A dihalopyridine can be selectively metalated at a specific position, followed by reaction with an electrophile like formaldehyde to introduce the hydroxymethyl group. The regioselectivity of the metalation is often directed by the electronic and steric effects of the existing halogen substituents.

Advanced Methodologies in Pyridine Synthesis and Functionalization

Continuous Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers several advantages for pyridine (B92270) synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and ease of scalability. organic-chemistry.org

For the synthesis of functionalized pyridines, flow chemistry can be particularly advantageous. For instance, the N-oxidation of pyridine derivatives has been successfully performed in a continuous flow microreactor, offering a safer and more efficient alternative to batch reactors. organic-chemistry.org This approach allows for high yields and significantly shorter reaction times. Furthermore, multi-step syntheses of complex heterocyclic systems, including those involving pyridine rings, can be streamlined in a "one-flow" setup, minimizing the need for isolation of intermediates. The synthesis of polysubstituted pyridines can be achieved through various strategies in flow, including cycloaddition reactions and metal-halogen exchange followed by functionalization, which can be challenging in batch due to the instability of intermediates. bohrium.commdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. youtube.com

In pyridine synthesis, microwave irradiation has been successfully applied to various reaction types. One-pot multicomponent reactions to form highly substituted pyridines are particularly well-suited for microwave assistance, often leading to significantly higher yields in a fraction of the time required for conventional heating. researchgate.netacs.org For example, the Bohlmann-Rahtz pyridine synthesis can be performed in a single step under microwave irradiation with high regiocontrol and superior yields compared to traditional methods. researchgate.net This approach is beneficial for creating tri- and tetrasubstituted pyridines, which are valuable in pharmaceutical development. researchgate.net The synthesis of various pyridine-containing heterocycles, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, has also been shown to be more efficient under microwave conditions. mdpi.com

Metal-Free Functionalization Strategies

While transition metal-catalyzed cross-coupling reactions are powerful tools for pyridine functionalization, there is a growing interest in developing metal-free alternatives to avoid issues with metal contamination in the final products, particularly in the pharmaceutical industry.

Recent advances have focused on the direct C-H functionalization of pyridines without the need for a metal catalyst. These methods often involve the activation of the pyridine ring to make it more susceptible to nucleophilic attack or by employing radical-based reactions. For electron-deficient pyridines, strategies involving the formation of pyridinium (B92312) salts or N-oxides can facilitate subsequent functionalization. rsc.org For instance, the functionalization of the C4 position of pyridines has been achieved through deprotonation using strong, non-nucleophilic bases followed by trapping with an electrophile. bohrium.com Additionally, photochemical methods are emerging as a powerful tool for the metal-free C-H functionalization of electron-deficient heteroarenes like pyridine, utilizing pyridine N-oxides as hydrogen atom transfer reagents. rsc.org These strategies offer a more sustainable and cost-effective approach to modifying the pyridine core. researchgate.net

Reactivity and Transformation of 2 Bromo 3 Chloropyridin 4 Yl Methanol Derivatives

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the dihalogenated pyridine (B92270) scaffold of (2-Bromo-3-chloropyridin-4-yl)methanol is an excellent substrate for such transformations. jocpr.com The differential reactivity of the carbon-bromine and carbon-chlorine bonds is key to achieving selective functionalization.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Negishi, Heck)

Palladium-catalyzed reactions are among the most versatile methods for the functionalization of halopyridines. jocpr.comyoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organometallic reagent (in Suzuki or Negishi reactions) or migratory insertion with an alkene (in the Heck reaction), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comlibretexts.org

In dihalogenated aromatic systems containing both bromine and chlorine, palladium-catalyzed cross-coupling reactions can often be performed with high chemoselectivity. This selectivity arises from the difference in bond dissociation energies of the C-Br and C-Cl bonds and their corresponding reactivity in the oxidative addition step, which is often rate-determining. chemrxiv.org The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition by a low-valent palladium complex. mdpi.com

This reactivity difference (C-I > C-Br > C-OTf >> C-Cl) allows for the selective coupling at the bromine-substituted position while leaving the chlorine atom intact for subsequent transformations. arkat-usa.orgnih.gov For instance, in Suzuki-Miyaura coupling reactions of substrates containing both bromo and chloro substituents, the reaction with an arylboronic acid will preferentially occur at the C-Br bond. mdpi.comnih.gov This strategy is widely employed in the synthesis of complex heterocyclic systems, allowing for a stepwise and controlled introduction of different substituents. arkat-usa.org Studies on various dihaloheterocycles have consistently demonstrated that Suzuki-Miyaura couplings can be directed to the more reactive halogen, such as iodine or bromine, in the presence of chlorine. mdpi.comarkat-usa.org

The Suzuki-Miyaura reaction is a widely used method for forming aryl-aryl bonds by coupling an organoboron reagent with an organohalide. libretexts.orgyoutube.com Derivatives of this compound are suitable substrates for selective Suzuki coupling at the C-2 (bromo) position with a variety of aryl- and heteroarylboronic acids. nih.gov These reactions are typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, in the presence of a phosphine (B1218219) ligand and a base. mdpi.comnih.gov

The reaction conditions can be optimized to achieve high yields and selectivity. Common catalysts include Pd(PPh₃)₄ or systems combining a palladium source (e.g., Pd₂(dba)₃) with bulky, electron-rich phosphine ligands. mdpi.commdpi.com The choice of base and solvent is also critical for efficient coupling. mdpi.com

The following table summarizes typical conditions for Suzuki-Miyaura aryl-aryl coupling reactions on bromo-chloro substituted heterocycles.

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Ref |

| 4-(8-Bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 96 | arkat-usa.org |

| 2,5-Dibromo-3-hexylthiophene | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | N/A | nih.gov |

| 3-Bromo-2-aminopyridine Derivatives | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 31-46 | nih.gov |

While aryl-aryl couplings are common, aryl-alkyl couplings, especially with secondary alkyl groups, can be more challenging due to competing β-hydride elimination from the alkyl-palladium intermediate. nih.gov However, significant progress has been made using specialized ligands and reaction conditions that favor the desired reductive elimination over β-hydride elimination. nih.govrsc.org For instance, protocols using sterically hindered alkyl phosphine ligands have been developed for the exhaustive alkylation of polychlorinated pyridines with alkylboronic esters. nih.gov

The Negishi coupling, which uses organozinc reagents, and the Heck coupling, involving alkenes, are also applicable to halopyridines and provide alternative routes for C-C bond formation, though specific examples on the this compound scaffold are less commonly reported. mdpi.com

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions have emerged as a valuable and often more economical alternative to palladium-catalyzed methods for certain transformations. rsc.orgbohrium.com These reactions are particularly effective for forming carbon-heteroatom bonds (C-N, C-O, C-S) but are also capable of facilitating C-C bond formation. rsc.orgresearchgate.net Copper-based systems can couple aryl halides with a variety of organometallic reagents, including organoboron and organozinc species. rsc.orgnih.gov

In the context of halopyridines, copper catalysis can be advantageous, sometimes offering unique reactivity patterns or proceeding under ligandless conditions, which simplifies the reaction setup. rsc.org While palladium is generally preferred for selective C-Br versus C-Cl coupling, copper catalysts can also be employed, often under milder conditions, for coupling reactions involving amines, thiols, or alkynes. researchgate.netresearcher.life

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings, such as pyridines. youtube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial, and it is favored by the presence of electron-withdrawing groups on the aromatic ring. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions. youtube.com

Regioselectivity in Dihalopyridines

In dihalopyridines like the 2-bromo-3-chloro-substituted scaffold, the regioselectivity of SNAr is governed by several factors:

Activation by the Ring Nitrogen : The C2 position is strongly activated by the adjacent electron-withdrawing nitrogen atom, making it a primary site for nucleophilic attack. The C4 position is also activated (γ-position), but the C3 position is significantly less so.

The "Element Effect" : In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the Meisenheimer intermediate. nih.govnih.gov

Leaving Group Ability : In cases where the expulsion of the halide is rate-determining or partially rate-determining, the C-X bond strength becomes more important, with iodide being the best leaving group (C-I < C-Br < C-Cl < C-F bond strength). sci-hub.se

For a 2-bromo-3-chloropyridine (B1276723) derivative, nucleophilic attack is expected to occur preferentially at the C2 position due to activation from the ring nitrogen. The question of whether the bromo or chloro group would be displaced is more complex. Based on the element effect, the C-Cl bond is more electron-withdrawing, which could favor attack at that carbon. However, the C-Br bond is weaker, making bromide a better leaving group than chloride.

In many activated systems, the leaving group order is found to be F > Cl ≈ Br. nih.govnih.gov Studies on the reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) showed a reactivity order of 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the mechanism can be complex and not solely dependent on leaving group ability. nih.govnih.gov The outcome can also be influenced by the nature of the nucleophile, solvent, and the presence of other substituents. researchgate.netresearchgate.net For instance, bulky substituents near a reaction site can sterically hinder the approach of a nucleophile, directing it to another position. researchgate.net Given these competing factors, SNAr reactions on 2-bromo-3-chloropyridines could potentially lead to a mixture of products, with substitution at the C2 position being the most likely outcome.

Reactivity with Various Nucleophiles

The reactivity of the this compound scaffold is significantly influenced by the two halogen substituents on the pyridine ring. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.comresearchgate.net

The positions ortho and para to the ring nitrogen (C2, C4, and C6) are particularly activated towards nucleophilic attack. In the case of 2-bromo-3-chloropyridine derivatives, both the C2 and C6 positions are susceptible. Generally, in nucleophilic aromatic substitutions of activated aryl halides, the rate of reaction follows the order F > Cl ≈ Br > I, which is known as the "element effect". nih.gov This order is attributed to the rate-determining step being the initial addition of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom. nih.gov However, in some pyridine systems, this effect is not observed, and the reaction mechanism may involve a rate-determining deprotonation of the addition intermediate. nih.gov

Studies on related bromo-chloropyridine systems have shown that chemoselectivity can be an issue. For instance, palladium-catalyzed cross-coupling reactions on 2-bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides proceeded selectively at the bromine position, whereas nucleophilic substitutions with amines or methoxides were often unselective, yielding mixtures of products. rsc.org This suggests that reactions of this compound with nucleophiles could potentially lead to substitution at the C2 position (displacing bromide) or involve more complex reaction pathways.

The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically employed. For example, the reaction of 2-chloropyridine (B119429) derivatives with the tripeptide glutathione (B108866), catalyzed by glutathione S-transferase, proceeds via displacement of the chlorine atom. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Halopyridines

| Halopyridine Substrate | Nucleophile | Product Type | Observations |

|---|---|---|---|

| 2-Substituted N-methylpyridinium ions | Piperidine | Piperidino-N-methylpyridinium ion | Reaction is second-order in piperidine; reactivity order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov |

| 2-Bromo-6-chloropyridin-3-yl derivative | Amines, Methoxides | Mixture of substitution products | Nucleophilic substitutions were found to be unselective. rsc.org |

Radical Reactions and Functionalization

The functionalization of halopyridines, including this compound, can also be achieved through radical-mediated pathways. These methods offer alternative strategies for forming carbon-carbon and carbon-heteroatom bonds, often under mild conditions. Photoredox catalysis, in particular, has emerged as a powerful tool for generating heteroaryl radicals from the corresponding halides.

In a typical process, a photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the halopyridine substrate. nih.gov The selective single-electron reduction of the carbon-halogen bond leads to the formation of a pyridyl radical. For dihalogenated pyridines, the reaction can be chemoselective; for instance, in 3,4-dibromopyridine, the radical forms selectively through the cleavage of the weaker C-Br bond at the more electron-poor 4-position. nih.gov This pyridyl radical is a versatile intermediate that can participate in various reactions, such as addition to alkenes and alkynes in an anti-Markovnikov fashion. nih.gov

Table 2: General Scheme for Radical Hydroarylation of Halopyridines

| Step | Description | Intermediate(s) |

|---|---|---|

| 1. Activation | Photoexcited catalyst reduces the halopyridine via Single-Electron Transfer (SET). | Pyridyl radical anion |

| 2. Fragmentation | The radical anion undergoes mesolytic cleavage of the carbon-halogen bond. | Pyridyl radical |

| 3. C-C Bond Formation | The pyridyl radical adds to an alkene or alkyne. | Alkyl radical |

| 4. Propagation | Hydrogen Atom Transfer (HAT) from a donor regenerates the catalyst and yields the product. | Final alkylated pyridine |

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the C4-position of this compound is a key functional handle that allows for a variety of subsequent chemical transformations. These include oxidation to the corresponding aldehyde or carboxylic acid and derivatization of the hydroxyl group to form ethers or esters.

The primary alcohol of the hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 2-Bromo-3-chloropyridine-4-carbaldehyde. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed under controlled conditions to prevent over-oxidation to the carboxylic acid.

Common reagents for this conversion include manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols. Other standard oxidation systems like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are also applicable. The choice of oxidant depends on the desired selectivity and the tolerance of other functional groups in the molecule. For instance, oxidation of related dihydropyrazole-5-carboxylates has been achieved using potassium persulfate with a sulfuric acid catalyst. google.com The successful synthesis of various bromo-chloro-substituted pyridine carboxaldehydes confirms the viability of this transformation. biosynth.comnih.gov

Table 3: Common Reagents for the Oxidation of Primary Alcohols to Aldehydes

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temp. | Selective for benzylic/allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temp. | Mild oxidant, often buffered with pyridine. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Mild conditions, rapid reaction times. |

The hydroxyl group of this compound can be converted into other functional groups, such as ethers and esters, to modify the compound's physical and chemical properties.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether.

Esterification: Esters are typically formed through the reaction of the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. Alternatively, for a more rapid and often higher-yielding reaction, an acid chloride or anhydride can be used in the presence of a base like pyridine or triethylamine, which serves to activate the alcohol and neutralize the acidic byproduct (e.g., HCl). These derivatization reactions are standard procedures in organic synthesis and are applicable to the hydroxymethyl group of the title compound.

Mechanistic Insights and Computational Studies

Reaction Mechanism Elucidation for Halogenation and Functionalization

The presence of two different halogen atoms on the pyridine (B92270) ring of (2-Bromo-3-chloropyridin-4-yl)methanol, along with the activating effect of the ring nitrogen, allows for a variety of functionalization reactions that can proceed through different mechanistic pathways.

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halogenated pyridines. researchgate.netyoutube.com This mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.com In the case of this compound, the reactivity of the C2-Br and C3-Cl positions towards nucleophilic attack is a key consideration.

Several factors influence the regioselectivity of SNAr reactions on dihalopyridines:

Leaving Group Ability : In many SNAr reactions, the rate-determining step is the departure of the leaving group. Generally, halides with lower pKa values for their corresponding hydrohalic acids are better leaving groups. However, in the context of SNAr, the "element effect" is not always straightforward and can be influenced by the nature of the nucleophile and the electronic environment of the substrate. researchgate.net For pyridinium (B92312) ions, a different leaving group order has been observed compared to activated aryl substrates. researchgate.net

Position of the Halogen : The position of the halogen relative to the activating nitrogen atom significantly impacts reactivity. Halogens at the 2- and 4-positions are generally more susceptible to nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comyoutube.com The chlorine at the 3-position is less activated.

Electronic Effects of Substituents : The hydroxymethyl group at the 4-position can influence the electronic properties of the pyridine ring, though its effect is generally less pronounced than strong electron-withdrawing or -donating groups.

Computational studies on related dihalopyridines suggest that the C2 position is generally more electrophilic than the C3 position, making the C2-Br bond more susceptible to nucleophilic attack. researchgate.net Kinetic studies on substituted pyridines have confirmed that reactions often proceed through an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

| Factor | Influence on Reactivity at C2-Br | Influence on Reactivity at C3-Cl |

|---|---|---|

| Leaving Group Ability | Bromine is generally a good leaving group. | Chlorine is also a good leaving group, but its effectiveness can vary. researchgate.net |

| Position on Pyridine Ring | Activated by the adjacent nitrogen atom. youtube.com | Less activated compared to the 2-position. |

| Stability of Meisenheimer Complex | Negative charge can be delocalized onto the nitrogen atom. youtube.com | Delocalization to nitrogen is not as effective. |

In addition to ionic pathways, functionalization of halogenated pyridines can also occur through radical mechanisms. These reactions are often initiated by photoredox catalysis or other radical initiators. researchgate.net The single-electron reduction of a halogenated pyridine can lead to the formation of a pyridyl radical by cleavage of the carbon-halogen bond. researchgate.net

For this compound, a radical pathway could be initiated by the selective reduction of either the C-Br or C-Cl bond. The relative ease of reduction would depend on the bond dissociation energies and the electron affinity of the molecule. The resulting pyridyl radical can then participate in various transformations, such as addition to alkenes or cross-coupling reactions. researchgate.netrsc.org

Recent advancements have demonstrated the utility of pyridinium salts as radical precursors in the difunctionalization of alkenes. rsc.org Such strategies could potentially be applied to derivatives of this compound. Furthermore, protocols for the meta-C-H functionalization of pyridines through a dearomatization-rearomatization process involving radical intermediates have been developed, offering alternative routes for derivatization. nih.govresearchgate.net

Computational Chemistry Applications in Halogenated Pyridine Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. Density Functional Theory (DFT) and molecular modeling are particularly valuable in this regard.

DFT calculations are widely used to study the mechanisms of SNAr reactions and to predict the regioselectivity of nucleophilic attack. researchgate.netresearchgate.net For this compound, DFT could be employed to:

Calculate Reaction Barriers : By modeling the transition states for nucleophilic attack at both the C2 and C3 positions, the activation energies can be calculated to predict the favored reaction site. nih.gov

Analyze Intermediate Stability : The energies of the corresponding Meisenheimer complexes can be computed to assess their relative stabilities, providing further insight into the reaction pathway.

Evaluate Leaving Group Propensity : DFT can be used to model the energetics of C-Br and C-Cl bond cleavage.

Studies on similar dihalopyridines have shown that DFT calculations, often using the B3LYP functional, can accurately predict geometries and vibrational frequencies. researchgate.netresearchgate.net Furthermore, DFT has been instrumental in understanding the mechanistic continuum of SNAr reactions, which can range from stepwise to concerted depending on the substrate and nucleophile. nih.gov

| DFT Application | Specific Information Gained | Relevance to Reactivity |

|---|---|---|

| Transition State Calculation | Activation energy barriers for nucleophilic attack. nih.gov | Predicts the kinetic product and regioselectivity. |

| Meisenheimer Complex Energy | Relative stability of reaction intermediates. | Provides insight into the thermodynamic favorability of different pathways. |

| Bond Dissociation Energy | Strength of C-Br and C-Cl bonds. | Informs on the likelihood of radical formation at each site. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution and electrophilic sites. researchgate.net | Identifies regions most susceptible to nucleophilic attack. |

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular behavior. For this compound, molecular modeling can be used to predict its electronic properties and reactivity.

Electronic Structure Analysis : Methods like Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution, orbital interactions, and hyperconjugative effects within the molecule. rsc.org This helps in understanding the influence of the bromo, chloro, and hydroxymethyl substituents on the pyridine ring's electronic character.

Reactivity Descriptors : Computational models can calculate various reactivity descriptors. For instance, the local electron attachment energy can be used to predict sites for nucleophilic attack in SNAr reactions. researchgate.net Similarly, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons, which is relevant for both ionic and radical reactions. researchgate.net The development of quantitative structure-reactivity relationships (QSRR) for SNAr reactions often relies on descriptors calculated from DFT, such as LUMO energy and molecular electrostatic potential. chemrxiv.org

Polarizability and Intermolecular Interactions : Molecular modeling can also be used to study the polarizability of the molecule and how it interacts with other molecules, which is crucial for understanding its behavior in different solvent environments and in the solid state. nih.gov

By combining experimental studies with these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, facilitating its application in various fields of chemical science.

Pyridine Scaffolds in Target Synthesis

Halogenated Pyridines as Building Blocks for Complex Molecular Architectures

Halogenated pyridines are indispensable tools in the synthetic chemist's arsenal, primarily due to the reactivity of the carbon-halogen bond, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. depaul.eduresearchgate.net The presence of halogen atoms on the pyridine (B92270) ring activates it for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the construction of intricate molecular frameworks. nih.govorganic-chemistry.orgresearchgate.netwikipedia.org

The reactivity of halogens on the pyridine ring is influenced by their position. For a compound like (2-Bromo-3-chloropyridin-4-yl)methanol, the bromine at the 2-position and chlorine at the 3-position offer differential reactivity, which can be exploited for selective functionalization. Palladium-catalyzed cross-coupling reactions are particularly effective for the transformation of aryl halides. organic-chemistry.org

Table 1: Common Cross-Coupling Reactions for Functionalizing Halogenated Pyridines

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Compound | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |

These reactions are characterized by their mild conditions and tolerance of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. wikipedia.orgwikipedia.org The strategic placement of bromo and chloro substituents in "this compound" allows for sequential and site-selective cross-coupling reactions, providing a pathway to highly substituted pyridine derivatives.

Pyridylmethanol Derivatives as Precursors for Diverse Compounds

The pyridylmethanol moiety, as present in "this compound," adds another layer of synthetic versatility. The primary alcohol group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups, such as esters or ethers. This dual functionality—the reactive halogens on the ring and the modifiable methanol (B129727) group—makes this compound a valuable precursor for a diverse range of more complex molecules.

For instance, the bromo and chloro groups can be sequentially replaced through palladium-catalyzed cross-coupling reactions. The bromo group is generally more reactive than the chloro group in such reactions, allowing for selective functionalization at the 2-position first, followed by a subsequent reaction at the 3-position.

Potential Synthetic Transformations of this compound:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters can introduce new carbon-carbon bonds at the 2- and/or 3-positions. nih.govmdpi.com

Sonogashira Coupling: Coupling with terminal alkynes can be used to synthesize alkynyl-substituted pyridines, which are important intermediates in medicinal chemistry and materials science. wikipedia.orgscirp.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups can be achieved through coupling with a variety of primary and secondary amines. wikipedia.orgresearchgate.netresearchgate.net

Oxidation of the Methanol Group: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing a handle for further derivatization, such as reductive amination or amide bond formation.

The combination of these transformations allows for the generation of a library of substituted pyridines with diverse functionalities, starting from a single, readily accessible precursor.

Development of Ligands and Catalysts incorporating Halogenated Pyridylmethanol Moieties

The pyridine nucleus is a ubiquitous component of ligands in coordination chemistry due to the ability of the nitrogen lone pair to coordinate with metal ions. Bipyridine and terpyridine ligands, for example, are fundamental building blocks for the construction of metal complexes with interesting photophysical, electronic, and catalytic properties. depaul.eduarkat-usa.org

Halogenated pyridylmethanols, such as "this compound," are valuable precursors for the synthesis of novel and functionalized pyridine-based ligands. The halogen atoms serve as handles for the construction of multidentate ligands through cross-coupling reactions. For instance, a Suzuki coupling reaction can be employed to link two pyridine rings together, forming a bipyridine scaffold. researchgate.netarkat-usa.orgmdpi.com The substituents on the pyridine rings can be used to fine-tune the electronic and steric properties of the resulting ligand, which in turn influences the properties of the corresponding metal complex.

Once synthesized, these ligands can be coordinated to a variety of transition metals, such as rhodium, palladium, or ruthenium, to generate catalysts for a range of organic transformations. core.ac.uk The catalytic activity of these metal complexes is often dictated by the nature of the ligand framework. nih.gov For example, the electronic properties of the pyridine ring can influence the electron density at the metal center, thereby affecting its catalytic efficiency. The steric bulk of the substituents on the ligand can also play a crucial role in controlling the selectivity of the catalyzed reaction.

The incorporation of the pyridylmethanol moiety can also provide a secondary coordination site or a point of attachment for immobilization of the catalyst on a solid support.

常见问题

Q. What are the recommended synthetic routes for (2-Bromo-3-chloropyridin-4-yl)methanol?

The synthesis typically involves halogenation followed by hydroxymethylation. A common approach is reacting a halogenated pyridine precursor (e.g., 2-bromo-3-chloropyridine) with formaldehyde in the presence of a base to introduce the hydroxymethyl group . For example:

- Step 1 : Bromination/chlorination of the pyridine ring at specific positions.

- Step 2 : Reaction with formaldehyde under basic conditions (e.g., NaOH or KOH) to install the methanol group.

Key factors include temperature control (0–5°C for exothermic reactions) and solvent selection (e.g., THF or DMF). Yield optimization may require iterative purification via column chromatography .

Q. How can the structure of this compound be rigorously characterized?

A multi-technique approach is essential:

- X-ray crystallography : Use SHELXL for refinement to resolve halogen positions and hydrogen bonding patterns . ORTEP-III can visualize molecular geometry and thermal ellipsoids .

- Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., downfield shifts for Br/Cl).

- FT-IR : O-H stretching (~3200–3600 cm) and C-Br/C-Cl vibrations (~500–800 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: 236.46 g/mol).

Q. What are the key reactivity patterns of this compound?

The compound exhibits dual reactivity:

- Halogen sites : Bromine at position 2 and chlorine at position 3 participate in Suzuki couplings or nucleophilic aromatic substitution (SNAr) for derivatization .

- Hydroxymethyl group : Can be oxidized to a carbonyl (e.g., with PCC) or esterified (e.g., acetyl chloride).

Methodological tip: Prioritize protecting the alcohol group (e.g., using TBSCl) before halogen-selective reactions to avoid side products .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed?

Crystallization is complicated by halogen-heavy structures and hydrogen-bonding variability. Strategies include:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to modulate polarity.

- Temperature gradients : Slow cooling from 60°C to 4°C to encourage nucleation.

- Additives : Small amounts of co-crystallizing agents (e.g., 4-dimethylaminopyridine) to stabilize lattice interactions .

Hydrogen-bonding graph-set analysis (R(8) motifs) can predict packing efficiency .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., NMR suggesting planar geometry vs. X-ray showing puckered rings) require:

- Validation via computational chemistry : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR shifts .

- Complementary techniques : Use Raman spectroscopy to cross-verify vibrational modes.

- Error analysis : Check for crystal twinning (via SHELXD ) or solvent inclusion distorting X-ray data.

Q. How to design derivatives of this compound for targeted biological activity?

Structure-activity relationship (SAR) strategies:

- Halogen replacement : Substitute Br/Cl with F or I to modulate lipophilicity and binding affinity .

- Hydroxymethyl modification : Convert to a phosphonate or sulfonate group for enhanced solubility.

Example workflow:

Virtual screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina.

Synthetic prioritization : Focus on derivatives with predicted ΔG < -8 kcal/mol.

In vitro testing : Assess cytotoxicity and selectivity in cell lines (e.g., HEK293 vs. HeLa).

Q. What analytical methods are suitable for studying intermolecular interactions in this compound?

- Hirshfeld surface analysis : Quantify halogen∙∙∙H and O-H∙∙∙N contacts in crystals .

- DSC/TGA : Monitor melting points and thermal decomposition to assess stability.

- Solution-state studies : UV-Vis titration to measure association constants with metal ions (e.g., Zn).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。